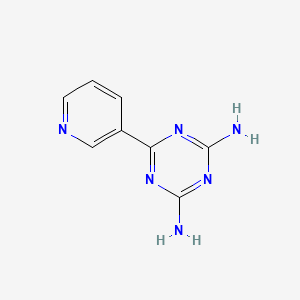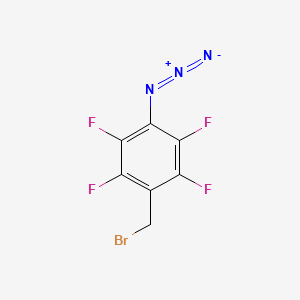
1,1-Dimethoxysilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxysilinane: is an organosilicon compound with the molecular formula C3H10O2Si . It is a colorless liquid that is commonly used as a reagent in organic synthesis and as a precursor for various silicon-based materials. The compound is known for its reactivity and versatility in forming silicon-oxygen bonds, making it valuable in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxysilinane can be synthesized through the reaction of monosilane with methanol . This process involves the interaction of monosilane with methanol under controlled conditions to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of heterogeneous catalysts to facilitate the reaction between methanol and formaldehyde. The reaction is carried out under mild and neutral conditions, often using a molecularly defined nickel (II) complex as a catalyst . This method is efficient and provides high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethoxysilinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like hydrogen chloride or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
1,1-Dimethoxysilinane has a wide range of applications in scientific research, including:
Biology: The compound is used in the modification of surfaces for biological assays and in the preparation of bio-compatible materials.
Medicine: It is utilized in the development of drug delivery systems and in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,1-dimethoxysilinane involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxanes. This process is facilitated by the presence of catalysts and is influenced by factors such as pH and temperature .
Comparaison Avec Des Composés Similaires
Dimethyldiethoxysilane: This compound is similar to 1,1-dimethoxysilinane but contains ethoxy groups instead of methoxy groups.
Trimethoxysilane: Another similar compound, trimethoxysilane, contains three methoxy groups and is used in the synthesis of silanes and siloxanes.
Uniqueness: this compound is unique due to its specific reactivity and the ability to form stable silicon-oxygen bonds. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
18141-41-8 |
|---|---|
Formule moléculaire |
C7H16O2Si |
Poids moléculaire |
160.29 g/mol |
Nom IUPAC |
1,1-dimethoxysilinane |
InChI |
InChI=1S/C7H16O2Si/c1-8-10(9-2)6-4-3-5-7-10/h3-7H2,1-2H3 |
Clé InChI |
PRJORQHABDGVIA-UHFFFAOYSA-N |
SMILES |
CO[Si]1(CCCCC1)OC |
SMILES canonique |
CO[Si]1(CCCCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid](/img/structure/B3048698.png)




![Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B3048709.png)




![Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B3048715.png)

